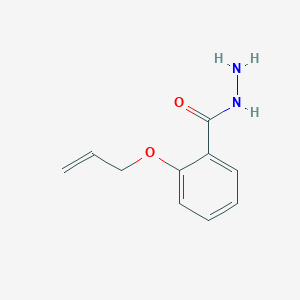

2-(Allyloxy)benzohydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-prop-2-enoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 | |

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18167-41-4 | |

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution Within Hydrazide Chemistry

The study of hydrazides, a class of organic compounds containing the -C(=O)NHNH2 functional group, has a rich history dating back to the 20th century. mdpi.com Early investigations revealed their potential for a wide range of applications, leading to the development of therapeutic agents like isoniazid (B1672263) for tuberculosis and isocarboxazid (B21086) as an antidepressant. mdpi.com This established the hydrazide moiety as a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.comnih.gov

Over time, the focus expanded to synthesizing and exploring the properties of various hydrazide derivatives. mdpi.comnih.gov This evolution was driven by the quest for novel compounds with enhanced or specific biological activities. nih.gov Researchers began to modify the core hydrazide structure with different substituents to create a diverse library of molecules. mdpi.comijrrjournal.com It is within this context that 2-(Allyloxy)benzohydrazide and its analogs were developed. The introduction of the allyloxy group was a strategic modification aimed at influencing the compound's electronic properties, reactivity, and potential biological interactions. derpharmachemica.com

Structural Characteristics and Chemical Reactivity Profile

The molecular formula of 2-(Allyloxy)benzohydrazide is C10H12N2O2, with a molecular weight of 192.21 g/mol . scbt.com Its structure is defined by a benzene (B151609) ring substituted with an allyloxy group (–O–CH2–CH=CH2) at the ortho position relative to a benzohydrazide (B10538) group (–C(=O)NHNH2).

X-ray crystallography studies have shown that the non-hydrogen atoms of the molecule are nearly coplanar. However, there are slight deviations from this planarity at the terminal allyl carbon and the terminal hydrazide nitrogen atoms. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. In the crystalline state, molecules are interconnected through hydrogen bonds, forming a two-dimensional network. nih.gov

The chemical reactivity of this compound is largely dictated by its two primary functional groups:

The Hydrazide Group: This group is highly reactive and can participate in a variety of chemical transformations. It readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds with significant biological and chemical applications. smolecule.comresearchgate.net The hydrazide moiety can also be acylated or reduced and can act as a bidentate ligand, coordinating with metal ions through its oxygen and terminal nitrogen atoms to form stable chelate complexes. smolecule.comiucr.org This property is crucial in the field of coordination chemistry. nih.govsmolecule.com

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12N2O2 | scbt.com |

| Molecular Weight | 192.21 g/mol | scbt.com |

Significance As a Versatile Building Block in Organic Synthesis

The unique structural features and reactivity of 2-(Allyloxy)benzohydrazide make it a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the creation of a wide array of more complex molecules. mdpi.comresearchgate.net

A primary application of this compound is in the synthesis of heterocyclic compounds. mdpi.comresearchgate.net Hydrazides are well-established precursors for constructing rings containing one or more heteroatoms, such as oxadiazoles, thiadiazoles, and triazoles. mdpi.comresearchgate.net These heterocyclic systems are core scaffolds in many pharmaceutically active compounds. ijrrjournal.comresearchgate.net For instance, derivatives of this compound can be cyclized to form various five- and six-membered heterocyclic rings. researchgate.net

Furthermore, the condensation reaction of this compound with various aldehydes and ketones produces a diverse range of Schiff bases (hydrazones). impactfactor.org These Schiff bases are not only important intermediates for further synthetic modifications but also often exhibit their own interesting biological properties. derpharmachemica.comderpharmachemica.com The synthesis of these derivatives is often straightforward, typically involving refluxing the reactants in an appropriate solvent like ethanol (B145695). impactfactor.org

Overview of Major Research Domains and Scholarly Contributions

Direct Synthesis of this compound

The direct synthesis of this compound is most commonly achieved through a two-step process involving esterification followed by hydrazinolysis. nih.gov

The synthesis commences with the esterification of a suitable starting material, such as methyl salicylate. semanticscholar.org In a typical procedure, ethyl-4-hydroxybenzoate is refluxed with allyl bromide in acetone (B3395972) over anhydrous potassium carbonate. nih.gov Following the removal of the solvent, the resulting oily mass is then treated with hydrazine (B178648) hydrate (B1144303) and refluxed in ethanol (B145695). nih.gov This sequence first introduces the allyloxy group and then converts the ester into the desired hydrazide. Another described method involves the reaction of methyl benzoate (B1203000) with hydrazine hydrate under reflux conditions. Upon cooling, the product precipitates and can be collected by filtration.

The efficiency of the synthesis of this compound and its derivatives can be influenced by several factors, including reaction time, temperature, and the choice of solvent. For instance, in the synthesis of related hydrazides, microwave-assisted synthesis has been shown to significantly reduce reaction times. researchgate.net The optimization of reagent concentrations and flow rates in continuous flow processes can also control the precipitation of the product and improve yields. osti.gov For example, a large-scale synthesis of a similar dihydrazide yielded 86% of the product over a 9-hour continuous run. osti.gov The use of specific catalysts, such as certain copper salts, has also been explored to enhance reaction yields in related syntheses. researchgate.net The table below summarizes the optimization of various parameters in the synthesis of hydrazides and their derivatives.

| Parameter | Condition | Effect on Yield/Reaction Time |

| Method | Microwave Irradiation | Reduces reaction time significantly. semanticscholar.orgresearchgate.net |

| Catalyst | Copper(II) acetate (B1210297) [Cu(OAc)2] | Can enhance reaction yields. researchgate.net |

| Process | Continuous Flow | Allows for scalable production with high yields. osti.gov |

| Solvent | Solvent-free (Microwave) | Offers an environmentally friendly and efficient option. researchgate.net |

Derivatization Strategies through Condensation Reactions

The hydrazide group in this compound is a key functional group that readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases. smolecule.com

The reaction of this compound with various aldehydes leads to the formation of N'-substituted hydrazones. This is a common and straightforward derivatization strategy. nih.gov The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde in a suitable solvent like ethanol. nih.gov For example, reacting this compound with 3,4-dimethoxybenzaldehyde (B141060) in refluxing ethanol for four hours can yield the corresponding N'-(3,4-dimethoxybenzylidene) derivative. Similarly, reaction with 4-chlorobenzaldehyde (B46862) under solvent-free conditions at 60°C can produce the N'-(4-chlorobenzylidene) derivative. The synthesis of these hydrazones can often be achieved in good yields. organic-chemistry.org

The formation and properties of hydrazones can be influenced by the nature of the substituents on the reacting aldehyde. Studies on related benzohydrazides have shown that the presence of different substituents on the aromatic aldehyde can affect the reaction outcome and the biological activity of the resulting hydrazone. nih.gov For instance, the presence of hydroxyl groups on the aldehyde ring has been noted to influence the properties of the resulting hydrazones. nih.gov Steric hindrance from bulky substituents on the reactants can also impact the efficiency of hydrazone formation. organic-chemistry.org Research indicates that both electron-donating and electron-withdrawing groups on the aldehyde can be used to synthesize a diverse library of hydrazone derivatives. nih.gov

Cyclization and Heterocycle Synthesis via this compound Derivatives

Derivatives of this compound, particularly its hydrazones, are valuable precursors for the synthesis of various heterocyclic compounds. These cyclization reactions can be induced under different conditions to yield a range of heterocyclic systems.

Under acidic or basic conditions, this compound itself can undergo cyclization. For instance, reaction with nitriles in the presence of phosphorus oxychloride can lead to the formation of 1,2,4-triazoloquinazolines. The allyloxy group can also participate in Claisen rearrangements under thermal conditions to form chromene derivatives.

Hydrazone derivatives of this compound can be cyclized to form various five- and six-membered heterocyclic rings. For example, hydrazide hydrazones derived from the related 2-hydroxybenzohydrazide (B147611) can be cyclized with acetic anhydride (B1165640) or concentrated sulfuric acid to yield 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net Heating these hydrazones with thioglycolic acid can produce thiazolidinones. researchgate.net Furthermore, treatment of the parent hydrazide with reagents like carbon disulfide can lead to the formation of oxadiazole-thiones, which can be further functionalized. Direct cyclization of 2-hydroxybenzohydrazide with various one-carbon cyclizing agents also provides a route to 1,3,4-oxadiazole derivatives. researchgate.net The reaction with ethyl acetoacetate (B1235776) can yield pyrazolone (B3327878) derivatives. researchgate.net Additionally, conversion to a thiosemicarbazide (B42300) followed by cyclization can lead to the formation of 5-amino-1,3,4-thiadiazoles or 1,2,4-triazoles, depending on the reaction conditions. researchgate.net

The table below provides examples of heterocyclic compounds synthesized from hydrazide derivatives.

| Starting Material | Reagent/Condition | Product |

| 2-Hydroxybenzohydrazide hydrazone | Acetic anhydride / H₂SO₄ | 1,3,4-Oxadiazole derivative researchgate.net |

| 2-Hydroxybenzohydrazide hydrazone | Thioglycolic acid | Thiazolidinone derivative researchgate.net |

| 2-Hydroxybenzohydrazide | Ethyl acetoacetate | Pyrazolone derivative researchgate.net |

| Thiosemicarbazide derivative | Concentrated H₂SO₄ | 5-Amino-1,3,4-thiadiazole researchgate.net |

| Thiosemicarbazide derivative | 10% NaOH | 1,2,4-Triazole (B32235) researchgate.net |

Formation of Azetidinones and Beta-Lactams

The 2-azetidinone skeleton, commonly known as the β-lactam ring, is a crucial structural motif in many biologically active compounds, most notably in penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov The synthesis of β-lactams often involves the Staudinger cycloaddition, a [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.comorganic-chemistry.org In the context of this compound, it can serve as a precursor to Schiff bases (imines) through condensation with various aldehydes. researchgate.netimpactfactor.org These Schiff bases can then undergo cyclocondensation with chloroacetyl chloride to yield 2-azetidinone derivatives. nih.govresearchgate.net The reaction proceeds by the nucleophilic attack of the imine nitrogen on the carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization. The resulting azetidinone ring is a four-membered lactam. nih.gov The presence of the allyloxy group offers a site for further functionalization. The general synthetic approach allows for the creation of a library of substituted β-lactams by varying the aldehyde used in the initial Schiff base formation. researchgate.net

The synthesis of bis-4-spiro-fused-β-lactams has been achieved through a double Staudinger synthesis using derivatives like 2-(2-(allyloxy)phenoxy)acetyl chloride with various diimines. mdpi.com These reactions can be promoted by microwave irradiation, sometimes in the presence of a heterogeneous catalyst, to afford mixtures of cis and trans diastereomers. mdpi.com

Synthesis of Five- and Seven-Membered Heterocyclic Rings (e.g., Oxadiazoles, Triazoles, Thiazolidinones)

This compound is a key starting material for synthesizing a variety of five- and seven-membered heterocyclic rings, which are prevalent in pharmacologically active molecules. researchgate.netresearchgate.netorganic-chemistry.org

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound through cyclodehydration reactions. ijper.orgotterbein.edu One common method involves the reaction of the benzohydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride. ijper.orgnih.gov The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclization to form the oxadiazole ring. otterbein.edu

Triazoles: The synthesis of 1,2,4-triazole derivatives can also be initiated from this compound. researchgate.netscispace.com Reaction with reagents like carbon disulfide followed by treatment with hydrazine can lead to the formation of triazole rings. Another approach involves the reaction with isothiocyanates to form thiosemicarbazide intermediates, which can then be cyclized under basic conditions to yield triazole-thiol derivatives. nih.gov

Thiazolidinones: Thiazolidinones are five-membered rings containing both sulfur and nitrogen. nih.govresearchgate.net The synthesis of 4-thiazolidinones often involves the reaction of a Schiff base with a compound containing a thiol group, such as thioglycolic acid. researchgate.net Starting from this compound, a Schiff base is first formed by condensation with an appropriate aldehyde. Subsequent reaction with thioglycolic acid in a suitable solvent leads to the formation of the thiazolidinone ring. researchgate.net

Seven-Membered Rings (Oxazepines): The synthesis of seven-membered heterocycles like oxazepines can be achieved through the ring closure of Schiff bases derived from this compound with cyclic anhydrides. echemcom.com This reaction provides a route to more complex heterocyclic systems.

| Heterocycle | Key Reagents | General Method |

|---|---|---|

| Oxadiazoles | Carboxylic acids, Phosphorus oxychloride | Cyclodehydration of diacylhydrazine intermediate |

| Triazoles | Carbon disulfide, Hydrazine, Isothiocyanates | Cyclization of thiosemicarbazide intermediate |

| Thiazolidinones | Aldehydes, Thioglycolic acid | Reaction of Schiff base with a thiol-containing compound |

| Oxazepines | Cyclic anhydrides | Ring closure of Schiff bases |

Palladium-Catalyzed Reactions Involving the Allyloxy Moiety

The allyloxy group in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uvic.capitt.eduwildlife-biodiversity.com

Palladium(0) complexes can undergo oxidative addition to the allyl group of this compound, forming a π-allylpalladium(II) complex. organic-chemistry.org This intermediate is a key species in many catalytic cycles. The reaction typically involves the coordination of the palladium to the double bond of the allyl group, followed by cleavage of the C-O bond. organic-chemistry.org

Imidoylative coupling pathways can then follow, where the π-allylpalladium complex reacts with other substrates. For instance, in hydrocarbonylative cross-coupling reactions, two different alkenes can be coupled with carbon monoxide, with the allyloxy group participating in the reaction sequence. rsc.org

| Reaction Type | Key Intermediate | Significance |

|---|---|---|

| Oxidative Addition | π-Allylpalladium(II) complex | Initiates the catalytic cycle for cross-coupling reactions. |

| Imidoylative Coupling | π-Allylpalladium(II) complex | Enables the formation of new C-C and C-heteroatom bonds. |

Radical Chemistry and Rearrangements

Radical reactions offer a powerful and complementary approach to ionic reactions for the construction of complex molecules. semanticscholar.orgrsc.org

Cascade radical annulation reactions involving 2-(allyloxy)arylaldehydes, a class of compounds to which this compound is related, have been developed to synthesize polycyclic systems like chroman-4-ones. mdpi.commdpi.comrsc.org These reactions are typically initiated by the generation of a radical species, which then adds to the aldehyde. The resulting radical can then undergo an intramolecular cyclization onto the allyl group, leading to the formation of a new ring. researchgate.netnih.gov This cascade process allows for the rapid construction of complex polycyclic structures in a single step. mdpi.commdpi.com For instance, alkoxycarbonyl radicals, generated from the decarboxylation of oxalates, can trigger a cascade radical cyclization to synthesize ester-functionalized chroman-4-ones. mdpi.com The reaction conditions are often mild, and the process can tolerate a wide range of functional groups. researchgate.net

Exploration of Rearrangement Reactions of Allyl Ethers

The allyl ether functional group within this compound serves as a versatile handle for intramolecular transformations, most notably the Claisen rearrangement. This pericyclic reaction, a type of ucla.eduucla.edu-sigmatropic shift, is a thermally induced process that results in the formation of a C-C bond and the migration of the allyl group from the oxygen atom to a carbon atom on the aromatic ring. ucla.edu

The aromatic Claisen rearrangement typically proceeds through a concerted mechanism, involving a cyclic six-membered transition state, leading to an ortho-substituted allyl phenol. For an ortho-substituted allyl aryl ether like this compound, the initial rearrangement would be expected to form a dienone intermediate, which then tautomerizes to the phenolic product, 3-allyl-2-hydroxybenzohydrazide.

Detailed research into the thermal rearrangement of the closely related compound, 2-(allyloxy)-3-hydroxybenzaldehyde, provides significant insight into the potential pathways for this compound. In a study involving the neat thermolysis of 2-(allyloxy)-3-hydroxybenzaldehyde at 160-170 °C, the reaction yielded not only the expected para-Claisen rearrangement product but also several other compounds, indicating complex reaction pathways. sci-hub.ru The major product was the para-rearranged 5-allyl-2,3-dihydroxybenzaldehyde, formed in 50% yield. sci-hub.ru This suggests that after the initial ortho-rearrangement, a subsequent Cope rearrangement can occur, moving the allyl group to the para position, which is a known pathway when the ortho positions are substituted. scirp.org

In addition to the main product, the thermolysis of 2-(allyloxy)-3-hydroxybenzaldehyde also resulted in decarbonylation products and other unexpected compounds, highlighting the potential for multiple competing rearrangement and decomposition pathways at elevated temperatures. sci-hub.ru The intramolecular [3+2] cycloaddition is another potential reaction pathway for derivatives of this compound. For instance, heating 2-(allyloxy)benzaldehyde (B1266654) phenylhydrazone leads to the formation of a tetrahydro Current time information in Bangalore, IN.benzopyrano[4,3-c]pyrazole derivative, albeit in low yields. thieme-connect.de

These findings suggest that the thermal rearrangement of this compound is a promising but complex transformation. The reaction conditions, particularly temperature, can significantly influence the product distribution, leading to a variety of structurally diverse molecules.

Table 1: Products from the Thermal Rearrangement of 2-(Allyloxy)-3-hydroxybenzaldehyde sci-hub.ru

| Starting Material | Reaction Conditions | Product(s) | Yield (%) |

| 2-(Allyloxy)-3-hydroxybenzaldehyde | Neat, 160-170 °C | 5-Allyl-2,3-dihydroxybenzaldehyde | 50 |

| Decarbonylation product (4-allylcatechol) | N/A | ||

| Other minor products | N/A |

This interactive table summarizes the outcomes of the thermal rearrangement of a compound structurally similar to the expected intermediate from this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, allylic, and hydrazide protons. The aromatic protons on the benzene (B151609) ring, being in an ortho-substituted pattern, would typically appear as a complex multiplet system in the downfield region (approx. 6.9-8.0 ppm). The chemical shifts would be influenced by the electron-donating allyloxy group and the electron-withdrawing benzohydrazide moiety. The protons of the allyl group would present a characteristic pattern: the -OCH₂- protons as a doublet of triplets, the terminal =CH₂ protons as two distinct doublets of quartets, and the internal -CH= proton as a multiplet. nih.gov The NH and NH₂ protons of the hydrazide group would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms. For this compound, ten distinct signals are expected. The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal (typically >165 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the oxygen (C-O) appearing further downfield. The three carbons of the allyl group would have characteristic shifts: the -OCH₂- carbon around 68-70 ppm, and the two sp² carbons of the double bond in the 117-135 ppm region. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| Aromatic C-1 (C-O) | - | ~157 |

| Aromatic C-2 (C-C=O) | - | ~125 |

| Aromatic C-H | 6.9 - 8.0 (multiplets) | ~120 - 134 |

| -O-C H₂-CH=CH₂ | ~4.6 (dt) | ~69 |

| -O-CH₂-C H=CH₂ | ~6.0 (m) | ~133 |

| -O-CH₂-CH=C H₂ | ~5.3 (dq, trans), ~5.2 (dq, cis) | ~118 |

| -NH -NH₂ | Broad singlet | - |

| -NH-NH ₂ | Broad singlet | - |

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, strong cross-peaks would be observed between the adjacent protons of the allyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. docbrown.info Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is crucial for definitively assigning the carbons of the aromatic ring and the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. docbrown.info It is particularly useful for identifying quaternary carbons (like the C=O and the aromatic carbons attached to the oxygen and hydrazide groups) which are not visible in an HSQC spectrum. For instance, the NH protons would show a correlation to the carbonyl carbon, and the -OCH₂- protons would show a correlation to the aromatic C-1, confirming the attachment of the functional groups to the ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would display a series of characteristic absorption bands. The hydrazide group gives rise to prominent features: N-H stretching vibrations typically appear as one or two bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching vibration, often referred to as the Amide I band, is expected to be a strong, sharp peak around 1640-1680 cm⁻¹. nih.govnih.gov The C-N stretching and N-H bending vibrations (Amide II and III bands) would be found in the 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹ regions, respectively.

The allyl group would be identified by the C-H stretching of the sp² carbons (just above 3000 cm⁻¹), the C=C stretching vibration around 1645 cm⁻¹, and the out-of-plane C-H bending bands below 1000 cm⁻¹. The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands in the 1450-1600 cm⁻¹ range, and characteristic C-H out-of-plane bending patterns between 750-900 cm⁻¹ indicative of ortho-substitution. The C-O-C ether linkage would be evident from stretching vibrations in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. nih.gov

Table 2: Key FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Hydrazide (-NHNH₂) | 3200 - 3400 (medium, broad) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 (medium) |

| Alkene C-H Stretch | Allyl Group (=C-H) | 3010 - 3090 (medium) |

| C=O Stretch (Amide I) | Hydrazide (-C=O) | 1640 - 1680 (strong, sharp) |

| C=C Stretch | Allyl Group, Benzene Ring | 1600 - 1650 (variable) |

| N-H Bend (Amide II) | Hydrazide (-NH) | 1500 - 1580 (strong) |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1250 (strong) |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1000 - 1050 (medium) |

The flexibility of the allyloxy and hydrazide side chains allows for multiple conformations. Theoretical calculations and temperature-dependent IR spectroscopy can be used to study this conformational landscape. capes.gov.br The orientation of the allyl group relative to the benzene ring and the conformation around the C(O)-NH bond can influence the exact frequencies and intensities of certain vibrational modes, particularly the C-O-C stretches and the N-H and C=O vibrations. core.ac.uk Analysis of low-frequency vibrational modes can reveal the pathways for conformational changes, as these motions often correspond to the torsional movements of the side chains. nih.govnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₂N₂O₂), the molecular weight is 192.22 g/mol . scbt.comechemi.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

The fragmentation would likely proceed through several key pathways. A primary fragmentation would be the loss of the allyl group (•CH₂CH=CH₂, 41 Da), leading to a significant fragment ion at m/z 151. Another characteristic fragmentation of benzohydrazides is the cleavage of the N-N bond to lose •NH₂ (16 Da) or the C(O)-N bond to form the 2-allyloxybenzoyl cation at m/z 149, which could subsequently lose CO (28 Da) to give an ion at m/z 121. nih.govnist.gov The benzoyl cation itself (from cleavage of the entire hydrazide and allyloxy groups) is a common fragment in such structures.

Determination of Exact Mass and Molecular Formula

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a compound. For this compound, the molecular formula is predicted to be C10H12N2O2. The calculated exact mass for the neutral molecule [M] is 192.0899 g/mol . In a typical mass spectrum, this compound would be observed as its protonated molecular ion, [M+H]+, with a theoretical m/z of 193.0972. The observation of this ion with a high degree of mass accuracy (typically within 5 ppm) in an experimental HRMS spectrum would serve to confirm the assigned molecular formula.

It is important to note that for its isomer, 4-(allyloxy)benzohydrazide, the molecular formula and, consequently, the exact mass are identical. iucr.org Therefore, while HRMS confirms the elemental composition, it does not distinguish between structural isomers. For this, fragmentation analysis and other spectroscopic methods are essential.

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M] | C10H12N2O2 | 192.0899 |

| [M+H]+ | C10H13N2O2+ | 193.0972 |

| [M+Na]+ | C10H12N2O2Na+ | 215.0791 |

| [M-H]- | C10H11N2O2- | 191.0826 |

This table presents the theoretical exact masses for various ionic species of this compound, which are crucial for its identification via high-resolution mass spectrometry.

Fragmentation Pattern Analysis for Structural Confirmation

Upon electron impact ionization, the molecular ion [C10H12N2O2]+• (m/z 192) would be formed. Key fragmentation pathways would likely include:

Loss of the hydrazinyl radical (•NHNH2): This would lead to the formation of the 2-allyloxybenzoyl cation at m/z 161. This is often a prominent peak in the mass spectra of benzohydrazides.

Cleavage of the allyl group: Loss of the allyl radical (•C3H5) from the molecular ion would result in a fragment at m/z 151, corresponding to the [M-C3H5]+ ion.

Formation of the benzoyl cation: A common fragmentation pathway for benzoyl derivatives is the formation of the benzoyl cation (C7H5O+) at m/z 105. docbrown.info However, in this case, the presence of the ortho-allyloxy group would likely lead to a substituted version of this fragment.

Loss of the hydrazide moiety: Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the loss of the CONHNH2 moiety, although this is generally less favored.

Rearrangement reactions: McLafferty-type rearrangements are possible if a gamma-hydrogen is available for abstraction by the carbonyl oxygen.

The fragmentation pattern of the ortho-isomer, this compound, would be expected to differ from its para-isomer, 4-(allyloxy)benzohydrazide, particularly in the relative intensities of certain fragments due to the proximity of the allyloxy and hydrazide groups, which can lead to specific ortho-effects and intramolecular interactions during fragmentation.

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Significance |

| 192 | [C10H12N2O2]+• | Molecular Ion |

| 161 | [M - •NHNH2]+ | Loss of hydrazinyl radical |

| 151 | [M - •C3H5]+ | Loss of allyl radical |

| 121 | [C7H5O2]+ | 2-hydroxybenzoyl cation (after rearrangement) |

| 105 | [C7H5O]+ | Benzoyl cation (less likely as primary fragment) |

| 77 | [C6H5]+ | Phenyl cation |

This table outlines the predicted major fragments in the electron ionization mass spectrum of this compound, providing a basis for its structural confirmation.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not reported in the provided context, extensive data is available for its isomer, 4-(allyloxy)benzohydrazide, which can be used for a comparative structural discussion. iucr.orgnih.gov Furthermore, the structural principles can be inferred from other ortho-substituted benzohydrazide derivatives. nih.govnih.govnih.govresearchgate.net

Determination of Absolute Stereochemistry and Molecular Conformation

For an achiral molecule like this compound, the concept of absolute stereochemistry is not applicable. However, X-ray diffraction provides a wealth of information about its molecular conformation. In the solid state, the molecule would adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The solid-state structure of benzohydrazide derivatives is typically dominated by a network of hydrogen bonds. researchgate.netiucr.orgnih.gov The hydrazide group is an excellent hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen and the terminal nitrogen).

In the case of this compound, strong N-H···O=C hydrogen bonds are expected to form, linking molecules into chains or dimers. Additionally, N-H···N interactions involving the terminal amino group are also highly probable. These interactions are observed in the crystal structure of 4-(allyloxy)benzohydrazide, where they create a two-dimensional network. iucr.org

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry |

| Hydrogen Bonding | N-H | O=C | D···A distance of ~2.8-3.2 Å |

| Hydrogen Bonding | N-H | N (terminal) | D···A distance of ~3.0-3.4 Å |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid distance of ~3.5-4.5 Å |

This table summarizes the key intermolecular interactions expected to govern the crystal packing of this compound, based on data from related structures.

Solid-State Packing Architectures and Crystal Engineering Principles

For 4-(allyloxy)benzohydrazide, the combination of N-H···O and N-H···N hydrogen bonds results in a two-dimensional network propagating in the ab plane. iucr.org It is plausible that this compound would also form layered structures. The principles of crystal engineering suggest that the specific substitution pattern on the benzene ring can be used to tune these interactions and thus control the resulting crystal packing. The ortho-positioning of the allyloxy group might lead to a different packing motif compared to the para-isomer due to steric hindrance or the facilitation of different intermolecular contacts. The study of such packing architectures is crucial for understanding and predicting the physical properties of the material, such as solubility and melting point.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study hydrazide derivatives, providing detailed information on their molecular properties.

DFT calculations are instrumental in elucidating the electronic characteristics of benzohydrazide derivatives. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are collectively known as frontier molecular orbitals (FMOs). ossila.comwikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comuobaghdad.edu.iq The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. wikipedia.orgnih.gov

Studies on various benzohydrazide derivatives show that the HOMO is often localized on the hydrazone moiety and parts of the benzene ring, while the LUMO can be distributed across the entire molecule. nih.govutm.my For instance, in one study on a benzyl-hydrazinecarbodithioate derivative, the HOMO was primarily located on the sulfur and nitrogen atoms, while the LUMO was spread across the molecule. nih.gov The electron density in fatty hydrazide derivatives is typically spread over the entire molecule due to conjugation effects, with heteroatoms like oxygen and nitrogen acting as preferred active sites for donating electrons. utm.my A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and a greater ability for intramolecular charge transfer. nih.gov

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, chemical hardness, and softness, help to quantify the reactivity and stability of these compounds. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Benzohydrazide Derivative

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -0.26751 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. nih.gov |

| ELUMO | -0.18094 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. nih.gov |

| Energy Gap (ΔE) | -0.08657 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |

DFT calculations are frequently used to predict spectroscopic properties, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions serve as a valuable tool for interpreting and validating experimental data. For various hydrazide and benzohydrazide derivatives, DFT calculations, often using the B3LYP functional, have shown good agreement between the calculated and experimental spectra. researchgate.netnih.govnih.gov

For example, in the study of benznidazole, a compound containing an acetamide (B32628) fragment, the calculated vibrational wavenumbers for the monomer and a dimer (formed via hydrogen bonding) were compared with experimental FT-IR and FT-Raman spectra. nih.gov The calculated downshift of the N-H stretching vibration in the dimer model, compared to the monomer, accurately reflected the effects of intermolecular hydrogen bonding observed in the crystal structure. nih.gov Similarly, for 2-(benzamido) benzohydrazide derivatives, the calculated spectral data were in accordance with the experimental findings from FTIR and NMR techniques. nih.gov

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the determination of the energetics and feasibility of reaction pathways. This involves calculating the Gibbs Free Energy of reactants, products, intermediates, and transition states. researchgate.net By identifying the transition state structures and their corresponding energy barriers (activation energies), researchers can gain a detailed understanding of the reaction mechanism. researchgate.netnih.gov

For example, a DFT study on the reaction of an alkylidene oxazolidone with a thiol modeled the Gibbs-Free Energy profile, identifying the structures of intermediates and transition states. researchgate.net The calculations revealed the stabilization energy of the starting reactant complex and the energy barriers for both the association and dissociation steps of the reaction. researchgate.net Such analyses are crucial for understanding reaction kinetics and the conditions required for a reaction to proceed.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular docking, a key technique in this field, predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex.

Molecular docking is widely used in drug discovery to predict how a potential drug molecule, such as a this compound derivative, might interact with a biological target. These studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are responsible for its biological activity.

Several studies have used molecular docking to investigate the binding of benzohydrazide derivatives to various enzymes. For instance, docking simulations of 4-hydroxybenzohydrazide derivatives into the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) suggested that some derivatives could act as dual inhibitors of these enzymes. pensoft.net Similarly, new benzohydrazide derivatives were docked into the active sites of enoyl ACP reductase and dihydrofolate reductase (DHFR), revealing potential binding modes and identifying them as promising candidates for antimicrobial agents. nih.gov The docking scores and binding energies calculated in these studies provide a quantitative estimate of the binding affinity between the ligand and the enzyme. nih.gov

Table 2: Summary of Molecular Docking Studies on Benzohydrazide Derivatives

| Derivative Class | Target Enzyme(s) | Key Findings from Docking |

|---|---|---|

| 4-hydroxybenzhydrazide-hydrazones | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) | Prediction of dual inhibitory potential, with specific derivatives showing favorable binding affinities within the active sites. pensoft.net |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-benzohydrazides | Enoyl ACP Reductase, Dihydrofolate Reductase (DHFR) | Docking scores ranged from 6.73 to 4.44, indicating good binding interactions within the enzyme active sites. nih.gov |

| 2-(benzamido) benzohydrazide | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Docking studies supported experimental findings of inhibitory activity against both AChE and BChE. nih.gov |

The conformational flexibility of a ligand is a crucial factor in its ability to bind to a receptor. The allyloxy group in this compound provides significant conformational freedom. Computational studies on molecules with flexible allyl substituents have shown that multiple low-energy conformers can exist, differing in the orientation of the allyl group. core.ac.uk

This flexibility is important for the binding process. A ligand may adopt a specific conformation—often not its lowest energy state in solution—to fit optimally into a receptor's binding site. This concept is part of the "induced fit" model, where the binding of a ligand can cause both the ligand and the receptor to change their conformations to achieve a better complementary fit. Analysis of the potential energy surface can reveal the energy barriers between different conformers, indicating how readily the molecule can switch its shape. core.ac.uk For example, studies on 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide identified three stable conformers with similar energies, highlighting the molecule's inherent flexibility. core.ac.uk This intrinsic adaptability is a key feature that molecular modeling can explore to understand how molecules like this compound interact with biological targets.

Mechanistic Investigations using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting complex chemical reactions involving this compound and its derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby constructing a detailed, step-by-step reaction mechanism.

While specific computational studies on the catalytic cycles of this compound are not extensively documented, the principles can be inferred from theoretical investigations of related hydrazide and hydrazone systems. Computational studies on benzohydrazide derivatives have shed light on their behavior in reactions such as acetylation. researchgate.net DFT calculations suggest that these reactions can proceed through a stepwise mechanism where the nucleophilic attack is the rate-determining step. researchgate.net A key insight from these theoretical analyses is the potential for an intramolecular proton rearrangement, leading to an enol form that acts as the active nucleophilic species. researchgate.net This keto-enol pre-equilibrium is a crucial feature of the proposed reaction mechanism. researchgate.net

The redox behavior of related compounds has also been explored computationally. For instance, theoretical studies on the oxidation of hydrazones by singlet oxygen indicate complex pathways involving diradical and zwitterionic intermediates. nih.gov Such computational models are vital for understanding potential degradation or transformation pathways of hydrazide-containing compounds in oxidative environments. The reaction of formalhydrazone with singlet oxygen, studied using CCSD(T)//DFT calculations, showed that the reaction can proceed via a [2 + 2] pathway to form a 3-amino-1,2,3-dioxazetidine intermediate or through a lower-barrier 'ene' reaction to yield a hydroperoxymethyl diazene. nih.gov

Furthermore, computational design studies on phenazine (B1670421) derivatives for redox flow batteries, while not directly involving this compound, highlight how DFT can be used to predict and tune redox potentials of organic molecules. researchgate.net These studies provide a framework for how the redox properties of the benzohydrazide moiety could be modulated by substituents and its environment.

Table 1: Calculated Energetics for Reactions of Hydrazone Analogues This table presents theoretical data from computational studies on reactions involving the hydrazone functional group, which is structurally related to the hydrazide in this compound.

| Reaction Pathway | Intermediate/Transition State | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Formalhydrazone + ¹O₂ ('ene' reaction) | TS15 | Low-barrier process | nih.gov |

| Formalhydrazone + ¹O₂ ([2+2] cycloaddition) | 3-amino-1,2,3-dioxazetidine | 16 | nih.gov |

Computational chemistry is particularly adept at identifying and characterizing short-lived intermediates that are critical to understanding reaction mechanisms but are often too unstable to be observed experimentally.

In reactions involving the hydrazide or hydrazone moiety, several types of intermediates have been proposed based on computational evidence. For the hydrolysis of hydrazones, DFT calculations have supported a mechanism involving the formation of a carbinolamine intermediate. acs.org This intermediate is formed by the nucleophilic addition of a water molecule to the C=N bond, a process that is often catalyzed by acid and involves intricate proton transfer steps. acs.org

In the context of cyclization reactions, which are relevant to the bifunctional nature of this compound, computational studies on the conversion of hydrazones to pyrazolines have highlighted the role of zwitterionic intermediates. uclm.es The electrocyclization of the hydrazone can lead to a zwitterion, which, although higher in energy than the reactant, serves as a key step on the path to the more stable cyclized product. uclm.es

The allyloxy group also introduces the possibility of radical-initiated transformations. Theoretical studies on the cascade cyclization of o-(allyloxy)arylaldehydes, a class of compounds structurally similar to this compound, indicate the involvement of radical intermediates. researchgate.net For example, the reaction can be initiated by the generation of a radical which then undergoes a cascade cyclization to form chroman-4-one scaffolds. researchgate.net

Furthermore, theoretical analysis of the acetylation of benzohydrazide derivatives points to the enol tautomer as the crucial reactive intermediate. researchgate.net DFT calculations have shown that this enol form is the active species for the nucleophilic attack, and the reaction mechanism incorporates a keto-enol pre-equilibrium. researchgate.net This finding underscores the importance of considering tautomeric forms as key intermediates in the reactions of benzohydrazides.

Table 2: Computationally Identified Intermediates in Reactions of Related Compounds This table summarizes key intermediates identified through computational studies on compounds containing functional groups present in or related to this compound.

| Reaction Type | Parent Compound Class | Key Intermediate | Computational Method | Reference |

|---|---|---|---|---|

| Hydrolysis | Hydrazones | Carbinolamine | DFT (M06-2X) | acs.org |

| Oxidation | Formalhydrazone | Diradicals, Zwitterions | CCSD(T)//DFT | nih.gov |

| Cyclization | Hydrazones | Zwitterion | DFT | uclm.es |

| Acetylation | Benzohydrazides | Enol form | DFT | researchgate.net |

| Radical Cascade Cyclization | 2-(allyloxy)arylaldehydes | Carbamoyl radicals | Not Specified | researchgate.net |

Synthesis of Metal Complexes with this compound and its Derivatives

The synthesis of metal complexes using benzohydrazide-type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com These ligands can coordinate to metal centers in either their keto or enol tautomeric forms, often acting as bidentate or tridentate chelating agents. researchgate.net

This compound and its derivatives are effective chelating agents for a range of transition metals. The coordination generally occurs through the carbonyl oxygen and the terminal nitrogen atom of the hydrazine group, forming a stable five-membered chelate ring. researchgate.net

A notable example involves a derivative of 4-(allyloxy)benzohydrazide, which forms a well-defined complex with nickel(II). In the complex bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II), the ligand acts as a mononegative, bidentate N,O chelating agent. iucr.org The nickel(II) center is coordinated by two of these deprotonated ligands, demonstrating the strong chelating ability of this class of compounds. iucr.org The formation of such stable complexes is a key feature of benzohydrazide chemistry, with applications in catalysis and materials science. researchgate.netmdpi.com

The outcome of the synthesis of metal complexes with benzohydrazide ligands is highly dependent on the specific reaction conditions employed. Key factors include the choice of solvent, reaction temperature, duration, and the nature of the metal salt's anion. researchgate.netmdpi.com

For instance, the synthesis of molybdenum(VI) complexes with a related benzohydrazide derivative yielded different products based on the solvent used. When the reaction was conducted in methanol, a methanol-coordinated complex, [MoO₂(L)(MeOH)], was formed. mdpi.com Conversely, using acetonitrile (B52724) as the solvent resulted in a water-coordinated complex, [MoO₂(L)(H₂O)], presumably from trace moisture. mdpi.com The duration of the reaction, often involving refluxing for several hours, is also critical to ensure completion and crystallization of the desired product. iucr.orgmdpi.com Furthermore, the anion of the metal salt (e.g., halide, nitrate, sulfate) can be incorporated into the complex's structure or influence its final geometry. researchgate.net

Structural and Electronic Properties of Metal Complexes

The coordination of this compound and its derivatives to metal ions results in complexes with specific geometries and electronic features, which can be elucidated using techniques such as single-crystal X-ray diffraction, electronic spectroscopy (UV-Vis), and magnetic susceptibility measurements. iucr.orgresearchgate.net

The coordination geometry of the resulting metal complex is dictated by the metal ion's nature, its oxidation state, and the ligand's denticity. In the case of bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II), the Ni(II) atom adopts a square-planar coordination geometry. iucr.org The two bidentate ligands are arranged in a trans configuration around the central metal ion. iucr.org

For other transition metal complexes involving hydrazide or hydrazone ligands, different geometries such as octahedral are also common. researchgate.netresearchgate.net The specific geometry is often confirmed by analyzing the electronic spectra, where the d-d transitions provide insight into the ligand field effects. For example, specific transitions observed in the UV-Vis spectrum, such as ³A₂g→³T₁g(P,υ₃) and ³A₂g→³T₁g(F,υ₂), are characteristic of an octahedral geometry for certain Ni(II) complexes. researchgate.net

X-ray crystallography provides precise data on the structural parameters of metal complexes. For bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II), the structure reveals a nearly planar molecule. iucr.org The planarity is indicated by the small dihedral angle of 7.5 (2)° between the five-membered chelate ring and the six-membered aromatic ring. iucr.org This structural rigidity is a consequence of electron delocalization across the chelate ring system. iucr.org

The table below summarizes key structural data for this representative Ni(II) complex, highlighting the precision obtained from crystallographic analysis.

| Parameter | Value | Description |

| Coordination Geometry | Square-planar | The arrangement of the donor atoms around the central Ni(II) ion. iucr.org |

| Ligand Configuration | trans | The spatial orientation of the two bidentate ligands relative to each other. iucr.org |

| Dihedral Angle | 7.5 (2)° | The angle between the planes of the chelate ring and the aromatic ring. iucr.org |

| C⋯O Interaction Distances | 2.975 (3) Å, 2.801 (3) Å | Intermolecular distances that contribute to the stability of the crystal lattice. iucr.org |

This interactive table provides a summary of structural parameters for the bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II) complex.

Supramolecular Assembly and Material Science Applications of Metal Complexes

Metal complexes derived from ligands like this compound can function as building blocks for the construction of more complex, higher-order structures through supramolecular assembly. researchgate.netscispace.com This process is driven by noncovalent interactions, including metal coordination, hydrogen bonding, and π–π stacking, to form well-defined architectures such as coordination polymers and metal-organic frameworks. researchgate.netscispace.com

In the solid state, the crystal packing of bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II) is a clear example of supramolecular assembly. The individual complex molecules are organized into a di-periodic, layered network through a combination of C—H⋯π and C—H⋯O interactions. iucr.org

The incorporation of metal centers into these organized assemblies can impart useful properties, such as redox activity, specific photophysical characteristics, and electronic functionality. rsc.org By carefully selecting the ligand and metal ion, and controlling the assembly conditions, it is possible to design and fabricate new materials with tailored structures and functions for potential applications in sensing, catalysis, and optoelectronics. scispace.comrsc.org

In-depth Analysis of this compound in Coordination Chemistry

Despite a comprehensive search of scientific literature, there is a notable absence of published research specifically detailing the role of this compound as a ligand in coordination chemistry. Consequently, the self-assembly of coordination polymers and the design of functional materials with tunable properties using this specific compound remain undocumented in available scholarly sources.

While the broader class of benzohydrazide derivatives is known to form stable complexes with various metal ions, acting as versatile building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs), the specific impact of the 2-(allyloxy) substituent on these structures and their resultant properties has not been explored. Benzohydrazides, in general, can coordinate to metal centers through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group, offering multiple binding modes that can lead to the formation of diverse and complex architectures.

The allyloxy group, with its reactive double bond, presents a potential site for post-synthetic modification within a coordination framework. This functionality could, in theory, be utilized to introduce new chemical properties or to link polymeric chains, thereby enhancing the dimensionality and robustness of the resulting material. However, without experimental data, any discussion of such potential remains speculative.

The following sections outline the general principles of coordination chemistry that would be applicable to this compound, should such research be undertaken in the future.

Coordination Chemistry: 2 Allyloxy Benzohydrazide As a Ligand

The self-assembly process in coordination chemistry involves the spontaneous organization of metal ions and organic ligands into ordered, extended structures. For a ligand like 2-(Allyloxy)benzohydrazide, this process would be dictated by the coordination preferences of the chosen metal ion, the flexibility of the ligand, and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking.

The formation of coordination polymers typically involves the bridging of metal centers by the ligand to form one-, two-, or three-dimensional networks. The geometry of the resulting framework would be highly dependent on the coordination number and preferred geometry of the metal ion, as well as the denticity and conformational freedom of the this compound ligand.

Table 1: Hypothetical Coordination Parameters for this compound in Polymer Self-Assembly

| Parameter | Potential Influence on Self-Assembly |

| Metal Ion | Dictates coordination geometry (e.g., octahedral, tetrahedral, square planar) and dimensionality of the framework. |

| Ligand Conformation | The orientation of the allyloxy group relative to the benzohydrazide (B10538) moiety could influence packing and steric hindrance. |

| Solvent System | Can template the formation of specific structures and mediate intermolecular interactions. |

| Counter-ion | May participate in the coordination sphere or influence the overall crystal packing. |

The design of functional materials based on coordination polymers allows for the tuning of properties by carefully selecting the metallic and organic components. The incorporation of this compound as a ligand could potentially lead to materials with tailored electronic, magnetic, optical, or catalytic properties.

Table 2: Potential Tunable Properties of Materials Derived from this compound

| Property | Potential Tuning Mechanism |

| Porosity | Variation of metal-ligand ratio and reaction conditions to create porous frameworks for gas storage or catalysis. |

| Luminescence | Selection of metal ions (e.g., lanthanides) that exhibit characteristic emission when sensitized by the ligand. |

| Catalytic Activity | The metal centers could act as catalytic sites, with the ligand framework providing size and shape selectivity. |

| Chemical Sensing | The framework could be designed to interact with specific analytes, leading to a detectable change in its physical properties. |

Advanced Applications in Chemical and Material Sciences

Catalyst Design and Development

The hydrazide moiety and the allyloxy group in 2-(Allyloxy)benzohydrazide offer potential coordination sites for metal ions, making its derivatives interesting candidates for ligand design in homogeneous catalysis.

Derivatives of this compound could be synthesized to act as bidentate or tridentate ligands for a variety of transition metals. The nitrogen and oxygen atoms of the hydrazide group can coordinate to a metal center, while the allyloxy group could either participate in coordination or be modified to introduce additional donor atoms. The steric and electronic properties of these ligands could be fine-tuned by introducing different substituents on the benzene (B151609) ring, potentially influencing the catalytic activity and selectivity of the resulting metal complexes.

Metal complexes incorporating this compound-derived ligands could potentially catalyze a range of organic transformations. For instance, palladium complexes are widely used in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The specific ligand environment provided by a this compound derivative could impact the efficiency of these reactions.

Table 1: Hypothetical Catalytic Activity of a Palladium Complex with a this compound-derived Ligand in a Suzuki-Miyaura Coupling Reaction.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | Data not available |

| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | 1 | Dioxane | 100 | Data not available |

| 3 | 4-Chloroacetophenone | 3-Methoxyphenylboronic acid | 2 | DMF | 120 | Data not available |

Note: This table is hypothetical and for illustrative purposes only. No experimental data for these specific reactions involving this compound-based catalysts has been found in the scientific literature.

Scaffold Design for Chemical Research

The structural framework of this compound can serve as a versatile scaffold for the synthesis of more complex molecules with specific functions in chemical biology and materials science.

The benzohydrazide (B10538) moiety is a known pharmacophore and can be a key component in the design of molecular probes. By attaching a fluorophore to the this compound scaffold, it might be possible to develop fluorescent probes for detecting specific analytes or for imaging biological processes. The allyloxy group offers a convenient handle for further chemical modification to introduce targeting moieties or to modulate the probe's photophysical properties.

Incorporating the this compound unit into polymer chains or larger supramolecular assemblies could lead to materials with tunable properties. The allyl group is particularly useful as it can undergo polymerization or be used in "click" chemistry reactions to crosslink polymer chains. This could allow for the development of hydrogels, responsive materials, or functional coatings where the properties can be modulated by external stimuli.

Development of Chemical Sensors and Detection Systems

The ability of the hydrazide group to act as a recognition site for specific ions or molecules makes this compound a potential candidate for the development of chemical sensors. Upon binding to an analyte, a change in a measurable property, such as color or fluorescence, could be observed. Modification of the this compound structure could lead to sensors with high selectivity and sensitivity for a target analyte.

Design Principles for Selective Recognition of Chemical Species

The foundation of a chemical sensor lies in its ability to selectively recognize and bind to a specific target analyte. The this compound molecule serves as an excellent scaffold for designing such selective receptors, primarily through the chemical reactivity of its hydrazide group (-CONHNH₂).

Hydrazides are readily condensed with aldehydes or ketones to form hydrazone derivatives. openresearchlibrary.orgresearchgate.net This reaction is a cornerstone for creating chemosensors, as it allows for the introduction of a specific binding pocket for the target chemical species. The design principles for achieving selectivity using a this compound backbone would involve:

Receptor Site Construction: The primary design step is the creation of a specific binding site or cavity. By reacting this compound with a carefully chosen aldehyde or ketone, a hydrazone is formed with a unique three-dimensional structure. This structure can be tailored with functional groups that have an affinity for the target analyte, such as metal ions or anions.

Host-Guest Interactions: The selective recognition is governed by non-covalent interactions between the sensor molecule (the host) and the analyte (the guest). researchgate.net These interactions can include hydrogen bonding, metal-ligand coordination, and electrostatic forces. The imine (-C=N), amide (-CONH-), and hydroxyl (-OH) groups that can be incorporated into the final hydrazone structure are particularly effective at forming these interactions. nih.govnih.gov

Steric and Electronic Tuning: Selectivity is enhanced by fine-tuning the steric hindrance and electronic properties of the receptor. For instance, the size and shape of the binding pocket can be modified to exclude interfering species that are larger or smaller than the target analyte. The electronic properties can be adjusted by adding electron-donating or electron-withdrawing groups to the aromatic rings, which influences the binding strength with the analyte.

Table 1: Design Principles for Selective Recognition

| Design Principle | Implementation Strategy for this compound | Target Analyte Example |

|---|---|---|

| Receptor Site Formation | Condensation with a salicylaldehyde (B1680747) derivative to create a pocket with hydroxyl and imine groups. | Metal ions (e.g., Al³⁺, Fe³⁺, Cu²⁺) nih.govnih.gov |

| Host-Guest Chemistry | Incorporating amide N-H groups that can act as hydrogen bond donors. | Anions (e.g., Fluoride, Cyanide) researchgate.net |

| Steric Hindrance | Using a bulky aldehyde in the condensation step to create a size-selective cavity. | Differentiating between ions of similar charge but different sizes. |

| Electronic Tuning | Introducing nitro- or methoxy- groups on the aldehyde component to modulate binding affinity. | Enhancing selectivity for a specific metal ion over others. |

Transduction Mechanisms (Optical, Electrochemical) in Sensing Devices

Once the sensor molecule selectively binds to the analyte, this recognition event must be converted into a measurable signal. This process is known as signal transduction. Derivatives of this compound are well-suited for both optical and electrochemical transduction methods.

Optical Transduction: Optical sensors produce a signal based on a change in their light-absorbing or light-emitting properties. Hydrazone-based sensors are widely used for their robust optical responses. openresearchlibrary.orgnih.gov

Colorimetric Sensing: Upon binding with an analyte, the electronic structure of the hydrazone sensor can be altered, leading to a change in its absorption of visible light. This results in a color change that can often be detected by the naked eye, providing a simple and direct detection method.

Fluorescent Sensing: Many hydrazone derivatives are fluorescent. The binding of an analyte can either increase ("turn-on") or decrease ("turn-off") the fluorescence intensity. nih.govmit.edu This change can be caused by several photophysical mechanisms, such as the inhibition of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), leading to highly sensitive detection. nih.gov

Electrochemical Transduction: Electrochemical sensors measure changes in electrical properties, such as current or potential, that occur when the sensor interacts with the analyte. The hydrazide and hydrazone moieties can be electroactive, making them suitable for this type of sensing. A change in the concentration of an analyte can be monitored by observing changes in the current readings of the sensor. researchgate.net

Table 2: Potential Transduction Mechanisms

| Mechanism Type | Principle | Example Output Signal |

|---|---|---|

| Colorimetric (Optical) | Analyte binding alters the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), changing the wavelength of absorbed light. | A visible color change from colorless to yellow. |

| Fluorometric (Optical) | Analyte binding restricts molecular vibrations or alters electron transfer processes, leading to an increase in fluorescence emission ("turn-on"). nih.gov | A significant increase in the intensity of emitted light at a specific wavelength. |

| Amperometric (Electrochemical) | The sensor undergoes a redox reaction at an electrode. The presence of the analyte alters the rate of this reaction, changing the measured current. | An increase or decrease in electrical current. |

Industrial Synthesis and Process Optimization Considerations

Moving from laboratory-scale synthesis to large-scale industrial production requires a focus on efficiency, cost-effectiveness, and sustainability. The principles of green chemistry are paramount in this transition. essentialchemicalindustry.orgyale.edunbinno.com

Green Chemistry Applications in Large-Scale Production

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. sigmaaldrich.comepa.gov For the large-scale production of this compound, several green strategies could be employed to improve upon traditional synthesis methods.

Alternative Energy Sources: Conventional synthesis often relies on prolonged heating, consuming significant energy. researchgate.net Microwave irradiation has emerged as a highly efficient alternative, dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption. researchgate.netegranth.ac.in

Greener Solvents: The choice of solvent is critical. Green chemistry encourages the use of safer, more environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions, to replace hazardous organic solvents. mdpi.com

Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can be recycled. epa.gov The use of organocatalysts like L-proline has been shown to be effective for synthesizing hydrazide derivatives under mild conditions. mdpi.comresearchgate.net

Table 3: Comparison of Synthetic Approaches

| Parameter | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional reflux heating (6-9 hours) researchgate.net | Microwave irradiation (60-200 seconds) researchgate.net |

| Solvent | Acetone (B3395972), other volatile organics | Ethanol, water, or solvent-free grinding mdpi.com |

| Reaction Time | Hours | Minutes researchgate.netmdpi.com |

| Waste Generation | Higher due to stoichiometric reagents and solvent use | Lower due to catalysis and higher atom economy egranth.ac.in |

Eco-Friendly Protocols and Waste Minimization

Eco-friendly protocols are centered on maximizing efficiency and minimizing waste throughout the production lifecycle. ethz.ch Key metrics are used to assess the "greenness" of a chemical process.

Atom Economy and E-Factor: Atom economy measures how many atoms from the reactants are incorporated into the final product. yale.edu A higher atom economy means less waste. The Environmental Factor (E-Factor) quantifies the amount of waste produced per kilogram of product. researchgate.net Green protocols, such as one-pot syntheses that reduce the number of steps, aim to maximize atom economy and minimize the E-Factor. researchgate.netegranth.ac.in

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more sustainable and efficient process.

Waste Reduction and Recycling: Implementing protocols for catalyst recycling and solvent recovery can significantly reduce waste. mdpi.com Designing reactions that produce non-toxic, biodegradable byproducts is another crucial aspect of waste minimization. yale.edu

By adopting these green and eco-friendly principles, the industrial synthesis of this compound can be optimized to be not only economically viable but also environmentally responsible.

Future Research Directions and Interdisciplinary Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-(Allyloxy)benzohydrazide and its derivatives could be significantly advanced by integrating continuous flow chemistry and automated synthesis platforms. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced reaction efficiency, improved safety, and ease of scalability. nih.gov

Currently, the synthesis of many heterocyclic compounds, which share structural motifs with the benzohydrazide (B10538) core, is being successfully translated into flow processes. mtak.hu For instance, multi-step continuous-flow systems have been developed for the synthesis of various biologically relevant compound libraries. nih.gov These systems often allow for reactions to be conducted at higher temperatures and pressures than in traditional batch reactors, leading to significantly reduced reaction times. flinders.edu.au

An automated flow synthesis platform for this compound could be envisioned where the starting materials, such as a salicylic (B10762653) acid derivative and allyl bromide, are pumped through a series of reactors under optimized conditions of temperature, pressure, and catalyst concentration. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) in a continuous stream would yield the final product. This approach would not only enable the rapid production of this compound but also facilitate the efficient generation of a library of derivatives by systematically varying the starting materials.

Potential Advantages of Flow Synthesis for this compound:

| Feature | Benefit in the Context of this compound Synthesis |

| Enhanced Safety | Handling of potentially hazardous reagents like hydrazine hydrate is safer in the small, controlled volumes of a flow reactor. |

| Improved Heat and Mass Transfer | Precise temperature control can minimize the formation of byproducts, leading to higher purity of the final compound. |

| Rapid Optimization | Automated platforms allow for high-throughput screening of reaction conditions to quickly identify the optimal synthesis parameters. |

| Scalability | The synthesis can be easily scaled up by running the flow reactor for a longer duration, without the need for re-optimization. |

Future research in this area would involve the development and optimization of a specific flow chemistry protocol for the synthesis of this compound, potentially utilizing packed-bed reactors with solid-supported catalysts to further streamline the process.

In-Situ Spectroscopic Monitoring of Reaction Dynamics

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound, in-situ spectroscopic monitoring techniques are invaluable. mt.com These methods allow for the real-time analysis of a reacting mixture without the need for sampling, providing a continuous stream of data on the concentration of reactants, intermediates, and products. spectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels to track the progress of chemical transformations. nih.govrsc.org For the synthesis of this compound, in-situ FTIR could be employed to monitor the disappearance of the characteristic carbonyl stretching frequency of the starting ester and the appearance of the amide bands of the benzohydrazide product. This would provide precise data on reaction rates and help in identifying the optimal reaction endpoint. derpharmachemica.com

Furthermore, in-situ monitoring is crucial for understanding the dynamics of any subsequent reactions involving this compound. For instance, if the compound is used as a precursor for the synthesis of more complex molecules, real-time monitoring can help in elucidating the reaction pathway and identifying any transient intermediates. rsc.org

Potential Applications of In-Situ Spectroscopy:

| Spectroscopic Technique | Information Gained for this compound Reactions |

| FTIR Spectroscopy | Real-time tracking of functional group transformations, such as the conversion of an ester to a hydrazide. |